2-(1-[(4-Chlorophenyl)methyl]-1,2,3-triazol-4-yl)propan-2-amine
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Overview
Description
2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorophenyl group.
Scientific Research Applications
2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors in the immune system, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
Uniqueness
2-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-amine is unique due to its specific combination of a triazole ring, chlorophenyl group, and amine group. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15ClN4 |
---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C12H15ClN4/c1-12(2,14)11-8-17(16-15-11)7-9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
LKAZXBDEYKOJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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